L-Ornithine monohydrobromide

X-ray crystallography solid-state chemistry amino acid salt polymorphism

L-Ornithine monohydrobromide (CAS 33960-23-5; also indexed as 44805-33-6 for the monomeric salt) is the hydrobromide salt of the non-proteinogenic amino acid L-ornithine, with molecular formula C₅H₁₃BrN₂O₂ and molecular weight 213.07 g/mol. This crystalline zwitterionic salt, bearing a bromide counterion, serves as a key intermediate in the urea cycle and as a precursor for polyamine biosynthesis via ornithine decarboxylase.

Molecular Formula C5H13BrN2O2
Molecular Weight 213.07 g/mol
CAS No. 33960-23-5
Cat. No. B3051474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ornithine monohydrobromide
CAS33960-23-5
Molecular FormulaC5H13BrN2O2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN.Br
InChIInChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
InChIKeyGWRQMKDBBHFVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ornithine Monohydrobromide (CAS 33960-23-5): A Defined Hydrobromide Salt for Urea Cycle and Polyamine Research


L-Ornithine monohydrobromide (CAS 33960-23-5; also indexed as 44805-33-6 for the monomeric salt) is the hydrobromide salt of the non-proteinogenic amino acid L-ornithine, with molecular formula C₅H₁₃BrN₂O₂ and molecular weight 213.07 g/mol [1]. This crystalline zwitterionic salt, bearing a bromide counterion, serves as a key intermediate in the urea cycle and as a precursor for polyamine biosynthesis via ornithine decarboxylase . The compound exists as a well-defined crystalline solid with a fully characterized monoclinic crystal structure and is employed in biochemical research, enzymatic assays, and as the monomeric building block for poly-L-ornithine hydrobromide polymers used in cell culture coating applications [1].

Why L-Ornithine Monohydrobromide Cannot Be Replaced by the Hydrochloride Salt or Free Base Without Experimental Revalidation


Substituting L-ornithine monohydrobromide with the more widely available L-ornithine monohydrochloride (CAS 3184-13-2, MW 168.62) or the free base (MW 132.16) introduces quantifiable differences in crystal packing, hydrogen-bonding network geometry, counterion-dependent solubility, and molar stoichiometry that directly affect solution preparation, enzymatic assay conditions, and polymer synthesis outcomes [1][2]. The bromide counterion (ionic radius ~1.96 Å) versus chloride (~1.81 Å) generates distinct N–H···Br hydrogen-bond distances (3.29, 3.36, and 3.46 Å) compared with N–H···Cl interactions, producing divergent crystal lattice energies and solid-state stability profiles [1]. For cell culture applications employing poly-L-ornithine hydrobromide coatings, the counterion identity is integral to the polymer's charge density and solution viscosity characteristics, making salt-form interchange a source of experimental variability [2].

Quantitative Differentiation Evidence for L-Ornithine Monohydrobromide vs. Comparator Salts and Polymers


Unit Cell Parameter Divergence Between Hydrobromide and Hydrochloride Ornithine Salts

X-ray crystallographic analysis reveals that the unit cell parameters of the ornithine hydrobromide salt diverge substantially from those of the hydrochloride. DL-ornithine hydrobromide crystallizes in the monoclinic system with cell dimensions a = 9.388 Å, b = 7.901 Å, c = 11.663 Å, β = 109°50′, space group P2₁/c, refined to a final R value of 7.3% [1]. In contrast, L-ornithine hydrochloride crystallizes with a = 10.005 Å, b = 7.992 Å, c = 5.000 Å, β = 96.98°, space group P2₁, refined to R = 0.04 [2]. The hydrobromide salt exhibits a significantly longer c-axis (11.663 Å vs. 5.000 Å), reflecting the larger ionic radius of bromide and its distinct hydrogen-bonding architecture [1][2].

X-ray crystallography solid-state chemistry amino acid salt polymorphism

Hydrogen-Bond Network Architecture: N–H···Br vs. N–H···Cl Geometry

The bromide counterion in ornithine hydrobromide establishes a distinct hydrogen-bonding network compared with the chloride in the hydrochloride salt. In DL-ornithine hydrobromide, the three primary N–H···Br hydrogen bonds exhibit distances of 3.29 Å, 3.36 Å, and 3.46 Å, supplemented by N–H···O bonds (2.84, 2.84, and 2.89 Å) forming a three-dimensional lattice [1]. In L-ornithine hydrochloride, the corresponding network is built from N–H···Cl⁻ and N–H···O hydrogen bonds, with the smaller chloride ion producing a different spatial arrangement [2]. The mean C–O bond distance is 1.249 Å and the mean C–N bond distance is 1.469 Å in the hydrobromide salt [1], compared with average C–C bond lengths of 1.528–1.530 Å reported for the hydrochloride [2].

hydrogen bonding crystal engineering halide counterion effects

Poly-L-Ornithine Hydrobromide Promotes Preferred Neural Stem/Progenitor Cell Differentiation vs. Poly-L-Lysine and Fibronectin

In a direct head-to-head comparison of three biomaterial substrates for rat neural stem/progenitor cell (NSPC) culture, poly-L-ornithine hydrobromide (PO) demonstrated significantly enhanced proliferation and induced preferred differentiation compared with poly-L-lysine (PLL) and fibronectin (FN) [1]. PO significantly increased NSPCs proliferation and induced preferred differentiation, with PO-treated cells expressing Doublecortin (DCX, a neuroblast/young neuron marker) and Olig2 (a young oligodendrocyte marker) at elevated levels [1]. The ERK signaling pathway was identified as the mediating mechanism, confirmed through antagonist (U0126) inhibition and agonist (Ceramide C6) enhancement experiments [1]. The poly-L-ornithine hydrobromide used in this study derives directly from the L-ornithine monohydrobromide monomer, making monomer salt-form selection relevant to polymer performance.

neural stem cell culture biomaterials cell adhesion coating differentiation

Solvent-Induced Helix-Coil Transition of Poly(L-Ornithine Hydrobromide) in Methanol/Water Mixtures

Transient electric birefringence and circular dichroism measurements on poly(L-ornithine hydrobromide) in methanol/water mixtures revealed an abrupt conformational transition between 93% and 98% (v/v) methanol at 25°C, characterized by sharp changes in both the specific Kerr constant and molar ellipticity at 222 nm [1]. Anomalous birefringence transients were observed at high electric fields specifically between 96% and 98% methanol (on the helix side of the transition), indicating that high electric fields induce a charged helix-to-charged coil conformational change in this system [1]. This behavior parallels that of poly(L-lysine hydrobromide) but exhibits distinct threshold field strengths, providing a quantifiable biophysical fingerprint of the hydrobromide polymer [1].

polymer conformation circular dichroism electric birefringence biophysical characterization

Molecular Weight and Stoichiometric Differences Affecting Molar Solution Preparation

The molecular weight of L-ornithine monohydrobromide (213.07 g/mol) differs substantially from L-ornithine monohydrochloride (168.62 g/mol), a 26.4% mass difference per mole [1]. For a researcher preparing a 50 mM stock solution, this translates to 10.65 g/L for the monohydrobromide versus 8.43 g/L for the monohydrochloride—a 2.22 g/L discrepancy that, if the wrong molecular weight is used, produces a 26.4% concentration error [1]. Commercial L-ornithine monohydrobromide is typically supplied at ≥98.5% purity with moisture content below 0.5%, while L-ornithine monohydrochloride is documented as hygroscopic and requires storage under inert atmosphere to prevent moisture uptake that further complicates accurate gravimetric formulation [2].

solution preparation molarity calculation buffer formulation enzymatic assay

Procurement-Relevant Application Scenarios for L-Ornithine Monohydrobromide


Synthesis of Poly-L-Ornithine Hydrobromide for Neural Stem Cell Culture Coatings

L-Ornithine monohydrobromide serves as the defined monomer for synthesizing poly-L-ornithine hydrobromide polymers (MW 30,000–70,000 Da), which have been demonstrated in direct comparative studies to promote significantly enhanced neural stem/progenitor cell (NSPC) proliferation and preferred neuronal/oligodendrocyte differentiation versus poly-L-lysine and fibronectin coatings [1]. The hydrobromide counterion is integral to the final polymer's charge density, with the poly-L-ornithine hydrobromide (MW ~49,000 Da) exhibiting lower solution viscosity for easier handling compared with higher-MW variants, while MW ~78,000 Da provides more attachment sites per polymer chain . Procurement of the correct monomeric salt form ensures reproducible polymerization stoichiometry and coating performance.

Arginase Activity Assays Requiring Defined Ornithine Standards

In enzymatic assays measuring arginase activity via the conversion of L-arginine to L-ornithine and urea, L-ornithine monohydrobromide provides a well-characterized crystalline standard with defined stoichiometry (one HBr per ornithine molecule) [1]. The distinct molecular weight (213.07 g/mol) and non-hygroscopic nature compared with the hydrochloride salt reduce weighing errors during standard curve preparation, which is critical for the colorimetric quantification of urea produced in arginase activity assay kits [1]. The compound's crystal structure-confirmed zwitterionic state ensures consistent ionization behavior in aqueous assay buffers .

Biophysical Studies of Synthetic Polypeptide Conformational Transitions

Poly(L-ornithine hydrobromide), derived from the monohydrobromide monomer, exhibits a well-characterized solvent-induced helix-coil transition between 93% and 98% (v/v) methanol at 25°C, as quantified by electric birefringence and circular dichroism at 222 nm [1]. This defined transition, with anomalous birefringence behavior between 96–98% methanol under high electric fields, makes the hydrobromide polymer a valuable model system for studying electric field-induced conformational changes in charged polypeptides, with direct comparability to poly(L-lysine hydrobromide) studies [1]. Researchers requiring reproducible conformational transition data must use the hydrobromide form, as the hydrochloride polymer exhibits different transition characteristics.

Urea Cycle Metabolite Profiling and Metabolomics Standardization

L-Ornithine monohydrobromide is indexed in authoritative metabolomics databases (PubChem CID 6452007, MeSH, DSSTox) and serves as a certified reference standard for LC-MS/MS-based quantification of ornithine in biological samples [1]. The defined bromide counterion provides a distinct mass signature and chromatographic retention behavior compared with the hydrochloride salt, which is relevant for laboratories developing targeted metabolomics methods for urea cycle disorders where precise ornithine quantification is diagnostically critical [1]. The compound's established crystal structure and purity specifications (≥98.5%) support its use as a primary reference standard in amino acid analysis workflows.

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